molecular formula C13H15NO2 B3177637 Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate CAS No. 201287-01-6

Methyl 3-(propan-2-yl)-1H-indole-5-carboxylate

Cat. No. B3177637
Key on ui cas rn: 201287-01-6
M. Wt: 217.26 g/mol
InChI Key: PKEMGUHPRJFIGA-UHFFFAOYSA-N
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Patent
US06303600B1

Procedure details

A solution of methyl 3-iodo-4-(3-methyl-but-2-enylamino)-benzoate (2.0 g, Reference Example 53) in triethylamine (1.6 ml) and acetonitrile (35 ml) was treated with palladium acetate (0.05 g). The mixture was sealed in a bomb and heated at 110° C. for 18 hours. After cooling the reaction mixture was filtered and the filtrate was evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and petroleum ether (1:4, v/v) to give the title compound (1.0 g).
Name
methyl 3-iodo-4-(3-methyl-but-2-enylamino)-benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[NH:12][CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16])[C:5]([O:7][CH3:8])=[O:6]>C(N(CC)CC)C.C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:15]([C:14]1[C:10]2[C:11](=[CH:2][CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=2)[NH:12][CH:13]=1)([CH3:17])[CH3:16] |f:3.4.5|

Inputs

Step One
Name
methyl 3-iodo-4-(3-methyl-but-2-enylamino)-benzoate
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1NCC=C(C)C
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed in a bomb
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and petroleum ether (1:4, v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CNC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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